molecular formula C21H18N4O3S B2493781 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1207002-08-1

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No. B2493781
CAS RN: 1207002-08-1
M. Wt: 406.46
InChI Key: UNPBPURJVOLIRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves combining various precursor molecules through reactions that often yield novel structures with potential biological activities. For instance, research has demonstrated methods for synthesizing novel heterocyclic compounds by fusing oxadiazole-thiol with substituted benzoxazoles, leading to compounds assessed for antimicrobial and antitubercular activities (Fathima et al., 2021). These methods provide insight into the synthesis strategies that could be applied to the target compound, emphasizing the importance of selecting appropriate precursors and conditions to achieve the desired heterocyclic ring systems.

Molecular Structure Analysis

Studies on similar compounds have employed various spectroscopic techniques to characterize the molecular structure, including LCMS, IR, NMR (both 1H and 13C), and elemental analysis. These techniques are critical for confirming the identity and purity of synthesized compounds. The structural analysis often reveals the intricate details of the molecular framework, contributing to understanding the compound's potential interaction mechanisms with biological targets (Shruthi et al., 2019).

Chemical Reactions and Properties

Chemical properties, including reactivity with other chemical entities, are pivotal for understanding the compound’s potential utility. For example, research on the domino reactions of pyrimidin-4-yl compounds with heterocyclic CH acids illustrates the compound's ability to undergo transformations, leading to the formation of new chemical structures with varied properties (Erkin & Ramsh, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for determining the compound's applicability in different scientific and industrial contexts. Research on similar heterocyclic compounds has highlighted the role of solution growth techniques and thermal analysis in determining these properties, offering insights into the compound’s stability and behavior under different conditions (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical behavior of the compound under various conditions can be elucidated through studies focusing on its interaction with other chemical substances and its stability. This includes its reactivity in synthetic pathways, potential for forming derivatives, and behavior in the presence of catalysts or under different environmental conditions. Investigations into similar compounds' synthesis and reactivity offer valuable insights into optimizing conditions for desired reactions and predicting the compound's behavior in biological systems (Bassyouni & Fathalla, 2013).

Scientific Research Applications

Synthesis and Spectral Studies

Research has been conducted on the synthesis of novel derivatives involving similar structural frameworks to the specified compound, highlighting their potential in various biological applications. For instance, studies on the synthesis of 1H-1,4-Diazepine derivatives from sulphonation and condensation processes have been reported, indicating their relevance in antimicrobial, antifungal, and anthelmintic activities (Rajesh Kumar & Y. Joshi, 2010). Similar synthetic approaches have been utilized to create 3H-1,5-Benzodiazepine derivatives, showcasing a methodological relevance to the synthesis of complex molecules with potential biological activities (R. Kumar & Y. Joshi, 2009).

Biological Activity

Several studies focus on the biological activity of compounds within the same family as the specified chemical, demonstrating their potential in antimicrobial and antifungal applications. For instance, thiazoles and their fused derivatives have been studied for their antimicrobial activities against bacterial and fungal strains, indicating the broader application of such compounds in combating microbial infections (Wagnat W. Wardkhan et al., 2008). Furthermore, computational and pharmacological evaluations of heterocyclic derivatives, including oxadiazole and pyrazoles, have been conducted for toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing the therapeutic potential of such compounds (M. Faheem, 2018).

Antimicrobial Agents

The development of novel structures derived from benzimidazole and oxadiazole compounds as anti-Helicobacter pylori agents highlights the targeted application of such molecules in treating infections caused by specific pathogens. These compounds have been evaluated for their microbiological efficacy against various H. pylori strains, offering insights into the design of novel antimicrobial agents (D. Carcanague et al., 2002).

Mechanism of Action

Target of Action

It’s known that compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit anti-microbial activity . This suggests that the compound may interact with its targets to inhibit their function, thereby preventing the growth or replication of infectious agents.

Biochemical Pathways

Given the anti-infective activities of similar compounds , it’s likely that this compound interferes with the biochemical pathways essential for the survival or replication of infectious agents.

Result of Action

Given the anti-infective activities of similar compounds , it’s likely that this compound inhibits the growth or replication of infectious agents at the molecular and cellular levels.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given its complex structure, it could potentially have interesting pharmacological properties .

properties

IUPAC Name

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-2-27-16-10-6-9-15(11-16)20-24-19(28-25-20)13-29-21-22-17(12-18(26)23-21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPBPURJVOLIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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